![molecular formula C11H17NO3 B1398080 Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1215183-26-8](/img/structure/B1398080.png)
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Vue d'ensemble
Description
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the formula C11H18ClNO3 . It is related to the 9-azabicyclo[3.3.1]nonane class of compounds .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed .Molecular Structure Analysis
The molecular structure of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate includes a total of 47 bond(s). There are 24 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is 247.72 . The boiling point and other physical properties are not mentioned in the search results.Applications De Recherche Scientifique
Field: Chemistry
- Application : “Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound that may be used in the synthesis of other compounds . It’s related compound “9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO)” may be employed for the aerobic oxidation of alcohols .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH. The exact parameters would depend on the specific reaction .
- Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .
Field: Organic Chemistry
- Application : The compound can be used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .
Field: Organic Chemistry
- Application : The compound can be used in the synthesis of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8/h7-9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLZILYILGHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)
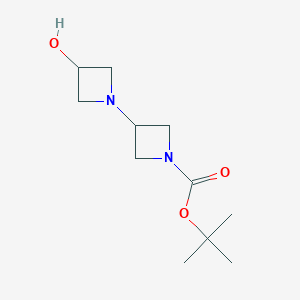
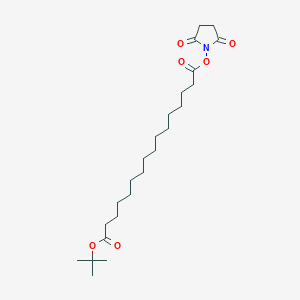
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
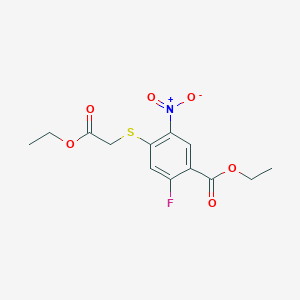
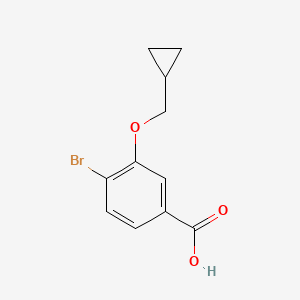
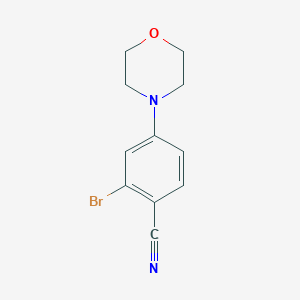
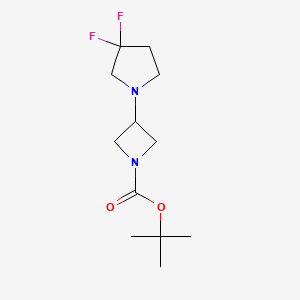
![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
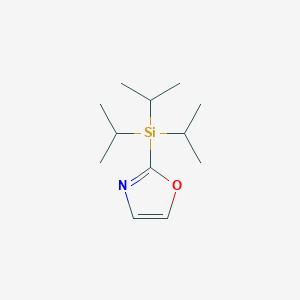
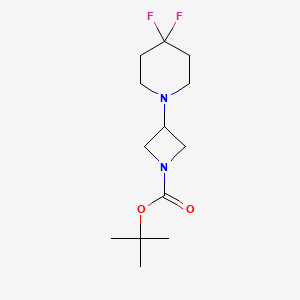
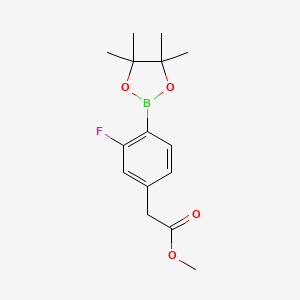
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)